2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran is an organic compound with a complex structure that includes a benzofuran core substituted with benzyloxy, butyl, dimethoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of boronic esters as protective groups during the synthesis . The process may also involve the recovery and recycling of reagents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran can undergo various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Reduction: Reduction reactions can be used to modify the functional groups on the benzofuran core.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, palladium catalysts for coupling reactions, and N-bromosuccinimide (NBS) for bromination .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids, while substitution reactions can introduce a variety of functional groups onto the benzofuran ring .
Scientific Research Applications
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or proteins, affecting their activity and function . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid .
Uniqueness
What sets 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in research and industry.
Properties
CAS No. |
831171-02-9 |
---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4,6-dimethoxy-3-methyl-2-(4-phenylmethoxybutyl)-1-benzofuran |
InChI |
InChI=1S/C22H26O4/c1-16-19(11-7-8-12-25-15-17-9-5-4-6-10-17)26-21-14-18(23-2)13-20(24-3)22(16)21/h4-6,9-10,13-14H,7-8,11-12,15H2,1-3H3 |
InChI Key |
UNKLREVLTGJCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)CCCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.